![molecular formula C10H8N4O4 B6344469 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole CAS No. 1240569-46-3](/img/structure/B6344469.png)

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole” is a nitro derivative of pyrazole. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The nitro groups (-NO2) attached to the pyrazole ring make it a nitroaromatic compound, which are known for their wide range of applications in the field of pharmaceuticals, dyes, and explosives .

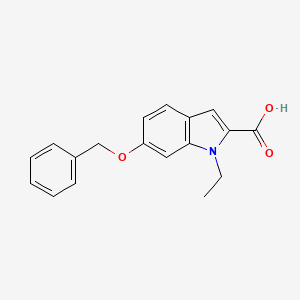

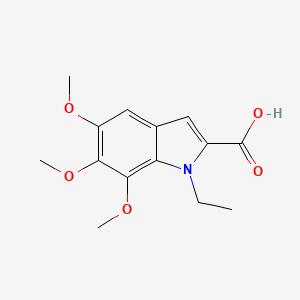

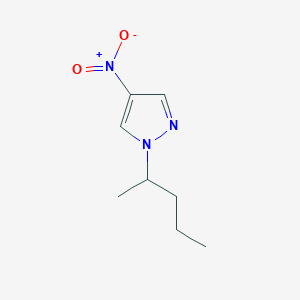

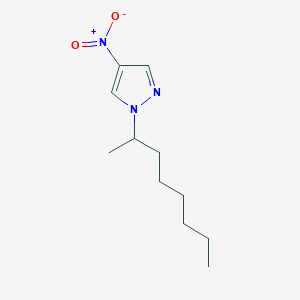

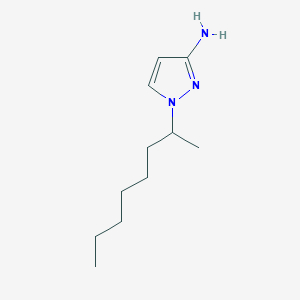

Molecular Structure Analysis

The molecular structure of “4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole” can be inferred from its name. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring at the 1-position is a methyl group (CH3) and a 3-nitrophenyl group. The 3-nitrophenyl group consists of a phenyl ring (a six-membered carbon ring, equivalent to a benzene ring) with a nitro group (-NO2) attached at the 3-position .Chemical Reactions Analysis

Nitroaromatic compounds, including nitropyrazoles, can undergo a variety of chemical reactions. One of the most common reactions is the reduction of the nitro group to an amino group. This reaction is often used as a benchmark to assess the activity of nanostructured materials .Scientific Research Applications

Catalytic Reduction of Nitrophenol

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole: may be used in the catalytic reduction of nitrophenol compounds. This process is significant in environmental chemistry as nitrophenols are common pollutants. The compound’s potential as a catalyst can be attributed to its nitro groups, which could facilitate the reduction process .

Biocatalytic Hydrolysis Studies

The compound could serve as a substrate in biocatalytic hydrolysis reactions. By tracking the release of 4-nitrophenol, researchers can gain insights into the mechanisms of enzyme-catalyzed reactions and the electronic effects of various substituents on ester hydrolysis .

Synthesis of Nanostructured Materials

In nanotechnology, 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole might be involved in the synthesis of nanostructured materials. These materials have applications ranging from medical to electronic devices, and the compound’s properties could influence the synthesis process .

Development of Reagents for Chemical Synthesis

This compound could be used to develop new reagents for chemical synthesis, particularly in creating 1-alkyl-4-formyltriazoles, which are valuable in various synthetic pathways .

Synthesis of Sulfoxides

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole: may be utilized in the synthesis of sulfoxides, which are important in pharmaceuticals and as intermediates in organic synthesis .

Safety and Hazards

Future Directions

The future directions for research on “4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole” and similar compounds could involve exploring their potential applications in various fields. For instance, nitroaromatic compounds have been widely used in the synthesis of pharmaceuticals, dyes, and explosives . Additionally, the catalytic reduction of nitroaromatic compounds is a topic of ongoing research, with a focus on developing efficient catalysts .

properties

IUPAC Name |

4-nitro-1-[(3-nitrophenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-2-8(4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUMIVISOHAEHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)

![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)

![1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344461.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6344497.png)

![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344502.png)